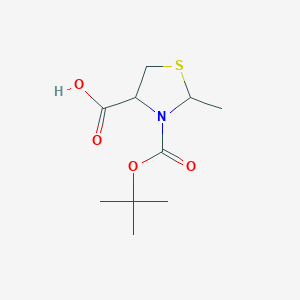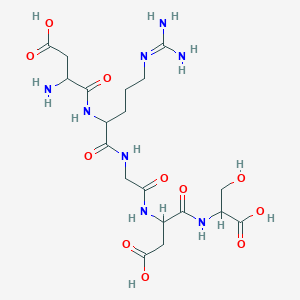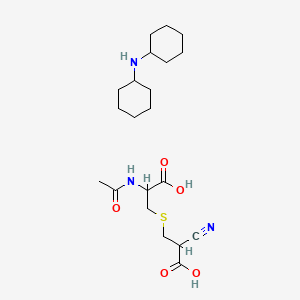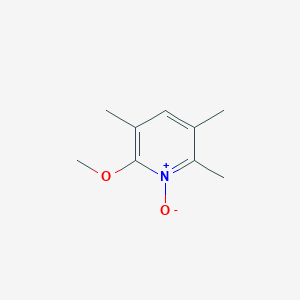![molecular formula C7H5N3O B12106226 Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)
Pyrido[2,3-b]pyrazin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-b]pyrazin-7-ol is a nitrogen-containing heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with a hydroxyl group attached at the 7th position. The presence of nitrogen atoms in the ring system imparts unique electronic properties to the compound, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazin-7-ol typically involves multicomponent reactions that allow for the efficient construction of the heterocyclic core. One common method involves the condensation of 2-aminopyridine with a suitable diketone, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis generally involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-b]pyrazin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrogen atoms in the ring system can participate in reduction reactions, leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketone or aldehyde derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Pyrido[2,3-b]pyrazin-7-ol has a broad range of applications in scientific research, including:
Mechanism of Action
The mechanism by which pyrido[2,3-b]pyrazin-7-ol exerts its effects is closely related to its ability to interact with specific molecular targets. In biological systems, the compound can bind to nucleic acids, proteins, and enzymes, modulating their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the interactions between the compound and its targets .
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazin-7-ol can be compared with other nitrogen-containing heterocycles, such as:
Pyrrolopyrazine: This compound also contains a pyrazine ring but is fused with a pyrrole ring instead of a pyridine ring.
Quinoxaline: Another related compound, quinoxaline, features a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are known for their diverse biological activities, including anticancer and antiviral properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the hydroxyl group, which imparts distinct electronic and chemical properties, making it a versatile scaffold for various applications.
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrido[2,3-b]pyrazin-7-ol |
InChI |
InChI=1S/C7H5N3O/c11-5-3-6-7(10-4-5)9-2-1-8-6/h1-4,11H |
InChI Key |
TXWZVJRZJOYNRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)
![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)






